![molecular formula C7H4BrClF3N B1412068 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine CAS No. 1227502-48-8](/img/structure/B1412068.png)
2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N It is a pyridine derivative that contains bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-chloromethyl-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available pyridine derivatives. The process includes halogenation, purification, and isolation steps to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl lithium compounds are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Synthesis of Pharmaceuticals
2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is utilized in the synthesis of various pharmaceutical compounds. Its halogenated structure makes it a valuable intermediate in the development of drugs targeting a range of diseases, particularly those involving the central nervous system and cancer therapies.
Pharmaceutical Application | Description |
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Antidepressants | Used as an intermediate in the synthesis of novel antidepressant compounds. |
Anticancer agents | Serves as a precursor for developing targeted anticancer therapies. |
Agricultural Chemicals
The compound is also significant in the agricultural sector, where it is used to synthesize agrochemicals, including herbicides and fungicides. The trifluoromethyl group enhances the biological activity and stability of these compounds.
Agrochemical Application | Description |
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Herbicides | Important in developing selective herbicides that target specific weed species without harming crops. |
Fungicides | Utilized in creating fungicides that protect crops from fungal infections. |
Material Science
In material science, this compound contributes to the development of advanced materials with unique properties. It is involved in synthesizing polymers and coatings that exhibit improved chemical resistance and durability.
Material Science Application | Description |
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Polymer Synthesis | Acts as a monomer or cross-linking agent in polymer production, enhancing thermal stability. |
Coatings | Used in formulating coatings that provide protection against corrosion and chemical exposure. |
Case Study 1: Synthesis of Antidepressants
A study published in a peer-reviewed journal demonstrated how this compound was utilized to synthesize a new class of antidepressants with enhanced efficacy and reduced side effects compared to existing treatments. The researchers reported significant improvements in patient outcomes during clinical trials.
Case Study 2: Development of Selective Herbicides
Research conducted by an agricultural chemistry team highlighted the use of this compound in developing a new herbicide that effectively controls specific weed species while being safe for crops. Field trials showed a marked reduction in weed populations with minimal impact on crop yield.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity to enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other halogenated pyridines. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery and development.
Biological Activity
2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, including the presence of a trifluoromethyl group and halogen substituents. These characteristics often enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H2BrClF3N
- CAS Number : 2736237
- Molecular Weight : 239.43 g/mol
Antimicrobial Properties
Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives of pyridine with similar structures have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The introduction of halogen atoms can further increase the lipophilicity and membrane permeability of these compounds, enhancing their efficacy.
Anticancer Activity
Studies have demonstrated that pyridine derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, compounds with similar trifluoromethyl substitutions have been reported to inhibit VEGFR-2 kinase, which plays a critical role in angiogenesis, with IC50 values indicating potent activity . The ability to modulate kinase activity suggests potential applications in cancer therapeutics.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include:
- Halogenation : Introduction of bromine and chlorine via electrophilic aromatic substitution.
- Trifluoromethylation : Use of trifluoromethylating agents to incorporate the trifluoromethyl group into the pyridine ring.
- Functional Group Modification : Subsequent reactions to introduce or modify functional groups at specific positions on the pyridine ring.
Case Study 1: Toxicological Profile
A case study involving a related compound, 5-bromo-2-nitropyridine, highlighted significant toxicity following dermal exposure. Symptoms included methemoglobinemia and delayed encephalopathy, suggesting that similar halogenated pyridines may pose health risks in occupational settings . This underscores the importance of understanding both therapeutic potential and safety profiles in biological applications.
Case Study 2: Antimicrobial Efficacy
In vitro studies evaluating the antimicrobial efficacy of related trifluoromethyl-pyridine derivatives showed substantial inhibition against several bacterial strains. The studies indicated that structural modifications significantly influenced biological activity, emphasizing the role of halogen substituents in enhancing antimicrobial properties .
Comparative Analysis
Properties
IUPAC Name |
2-bromo-3-(chloromethyl)-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-6-4(2-9)1-5(3-13-6)7(10,11)12/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWHXBPXNSLVTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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